molecular formula C24H20N2O5 B11036927 2-[4-(4-methoxybenzoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

2-[4-(4-methoxybenzoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide

Cat. No.: B11036927
M. Wt: 416.4 g/mol
InChI Key: BRADCINCUGAGSW-UHFFFAOYSA-N
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Description

2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a methoxybenzoyl group, a benzoxazinone ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxybenzoyl chloride with appropriate amines and other reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity and influencing cellular processes . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-METHOXYBENZOYL)-2-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-YL]-N~1~-PHENYLACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a methoxybenzoyl group, benzoxazinone ring, and phenylacetamide moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

2-[4-(4-methoxybenzoyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide

InChI

InChI=1S/C24H20N2O5/c1-30-18-13-11-16(12-14-18)23(28)26-19-9-5-6-10-21(19)31-24(29)20(26)15-22(27)25-17-7-3-2-4-8-17/h2-14,20H,15H2,1H3,(H,25,27)

InChI Key

BRADCINCUGAGSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(C(=O)OC3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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